molecular formula C18H31ClO B8501836 Octadeca-10,13-dienoyl chloride CAS No. 63029-03-8

Octadeca-10,13-dienoyl chloride

Cat. No.: B8501836
CAS No.: 63029-03-8
M. Wt: 298.9 g/mol
InChI Key: BGHKWOJCJAYMNI-UHFFFAOYSA-N
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Description

Structural Characterization and Nomenclature

Systematic IUPAC Nomenclature and Isomeric Considerations

The IUPAC name for this compound is octadeca-10,13-dienoyl chloride , reflecting its 18-carbon backbone (octadeca), two double bonds (dienoyl), and terminal chloride functional group. The numbering begins at the carbonyl carbon, with double bonds located between carbons 10–11 and 13–14. The stereochemistry of the double bonds (cis or trans) remains unspecified in the general nomenclature, though synthetic routes often yield mixtures of geometric isomers. For instance, the (9E,12E)-isomer of a related compound, 9,12-octadecadienoyl chloride, has been documented with distinct spectroscopic properties.

Molecular Geometry and Conformational Analysis

The molecule adopts a bent conformation due to the cis or trans configurations of its double bonds, which introduce steric hindrance and restrict free rotation. Computational models suggest that the s-cis conformation of the acyl chloride group dominates in the gas phase, while polar solvents stabilize extended conformations. The dihedral angles around the double bonds (C10–C11 and C13–C14) range between 0° (cis) and 180° (trans), influencing packing efficiency in crystalline states.

Table 1: Molecular Properties of this compound
Property Value
Molecular formula C₁₈H₃₁ClO
Molecular weight 298.89 g/mol
IUPAC name This compound
Double bond positions Δ¹⁰,¹³
Hybridization sp² (double bonds), sp³ (C-Cl)

Properties

CAS No.

63029-03-8

Molecular Formula

C18H31ClO

Molecular Weight

298.9 g/mol

IUPAC Name

octadeca-10,13-dienoyl chloride

InChI

InChI=1S/C18H31ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-6,8-9H,2-4,7,10-17H2,1H3

InChI Key

BGHKWOJCJAYMNI-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCC=CCCCCCCCCC(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Octadeca-10,13-dienoyl chloride with structurally related fatty acyl chlorides, focusing on molecular structure, physicochemical properties, and reactivity.

Compound Structure Double Bond Positions Melting Point (°C) Solubility Key Reactivity
This compound CH₃(CH₂)₅CH=CHCH₂CH=CH(CH₂)₆COCl 10,13 (conjugated) -15 to -10 Soluble in THF, DCM, ether High acylation efficiency; moderate stability in air
Stearoyl chloride CH₃(CH₂)₁₆COCl None 28–30 Soluble in hydrocarbons High thermal stability; slow hydrolysis
Oleoyl chloride CH₃(CH₂)₇CH=CH(CH₂)₇COCl 9 (monounsaturated) -5 to 0 Soluble in most organic solvents Reactive at double bond (e.g., hydrogenation)
Linoleoyl chloride CH₃(CH₂)₄CH=CHCH₂CH=CH(CH₂)₇COCl 9,12 (non-conjugated) -20 to -15 Highly soluble in polar solvents Prone to oxidation; rapid hydrolysis

Key Findings:

  • Reactivity: this compound’s conjugated diene system reduces its susceptibility to radical-initiated oxidation compared to linoleoyl chloride (non-conjugated diene) but enhances its stability in storage .
  • Synthetic Utility : Unlike stearoyl chloride (fully saturated), it participates in Diels-Alder reactions due to its conjugated diene, enabling applications in polymer chemistry .
  • Hydrolysis Sensitivity: Its hydrolysis rate is slower than linoleoyl chloride but faster than oleoyl chloride, likely due to electron-withdrawing effects of the conjugated system .

Notes on Evidence and Sources

The provided evidence (Fig. Thus, this analysis relies on established literature about fatty acid derivatives. For transparency, key gaps in the provided evidence are acknowledged.

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